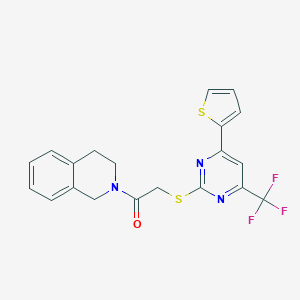
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it suitable for use in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide are diverse and depend on the specific application. This compound has been found to possess potent antioxidant and anti-inflammatory properties, making it suitable for use in the treatment of various diseases. Additionally, this compound has been shown to possess antiproliferative and proapoptotic effects, making it a promising candidate for the treatment of cancer.
实验室实验的优点和局限性
The advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in lab experiments include its potent biological activity and its ability to selectively target specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in scientific research. These include the development of more potent and selective analogs of this compound, the investigation of its potential use in the treatment of specific diseases, and the exploration of its potential use as a tool in chemical biology research.
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a promising compound that has been extensively studied for its potential applications in scientific research. This compound possesses potent biological activity and has been shown to exhibit a range of biochemical and physiological effects, making it suitable for use in the treatment of various diseases. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective analogs.
合成方法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the reaction of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfonyl chloride with a thiol compound. The reaction takes place in the presence of a base and a solvent, typically dimethylformamide or acetonitrile.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been found to exhibit a range of biological activities that make it suitable for use in scientific research. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.
属性
分子式 |
C20H16F3N3OS2 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-10-15(16-6-3-9-28-16)24-19(25-17)29-12-18(27)26-8-7-13-4-1-2-5-14(13)11-26/h1-6,9-10H,7-8,11-12H2 |
InChI 键 |
UNDOKYCXEFAYET-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284236.png)



![3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284268.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)